molecular formula C15H19ClN2O2 B14351970 1,1'-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) CAS No. 98077-23-7

1,1'-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol)

Cat. No.: B14351970
CAS No.: 98077-23-7
M. Wt: 294.77 g/mol
InChI Key: XJWKMWKTBRFQGW-UHFFFAOYSA-N
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Description

1,1’-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) is a compound that features a quinoline ring substituted with a chlorine atom at the 7th position and a di(propan-2-ol) group attached via an azanediyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) typically involves the reaction of 7-chloroquinoline with appropriate amines and alcohols under controlled conditions. One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its antimalarial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.

    Quinacrine: A compound with antimalarial and anticancer properties.

Uniqueness

1,1’-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) is unique due to its specific structural features, such as the di(propan-2-ol) group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinoline derivatives .

Properties

CAS No.

98077-23-7

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

1-[(7-chloroquinolin-4-yl)-(2-hydroxypropyl)amino]propan-2-ol

InChI

InChI=1S/C15H19ClN2O2/c1-10(19)8-18(9-11(2)20)15-5-6-17-14-7-12(16)3-4-13(14)15/h3-7,10-11,19-20H,8-9H2,1-2H3

InChI Key

XJWKMWKTBRFQGW-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)O)C1=C2C=CC(=CC2=NC=C1)Cl)O

Origin of Product

United States

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